Cas no 1862824-63-2 (3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine)

3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine is a fluorinated oxadiazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure combines a cyclopropyl group with a 1,2,4-oxadiazole core, offering unique steric and electronic properties. The presence of a fluoroethylamine moiety enhances its metabolic stability and bioavailability, making it a promising scaffold for drug discovery. This compound may exhibit selective binding to biological targets due to its rigid cyclopropyl ring and polar oxadiazole heterocycle. Its synthetic versatility allows for further functionalization, enabling the development of novel analogs. Researchers value this compound for its balanced lipophilicity and potential as a building block in bioactive molecule design.
3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine structure
1862824-63-2 structure
Product Name:3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine
CAS No:1862824-63-2
MF:C7H10FN3O
MW:171.172204494476
CID:5698405
PubChem ID:130716471
Update Time:2025-06-07

3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1862824-63-2
    • EN300-1609329
    • 3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine
    • 1,2,4-Oxadiazol-5-amine, 3-cyclopropyl-N-(2-fluoroethyl)-
    • Inchi: 1S/C7H10FN3O/c8-3-4-9-7-10-6(11-12-7)5-1-2-5/h5H,1-4H2,(H,9,10,11)
    • InChI Key: SWQOTWBANWTJQM-UHFFFAOYSA-N
    • SMILES: FCCNC1=NC(C2CC2)=NO1

Computed Properties

  • Exact Mass: 171.08079011g/mol
  • Monoisotopic Mass: 171.08079011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Predicted)
  • Boiling Point: 279.5±42.0 °C(Predicted)
  • pka: 1.61±0.50(Predicted)

3-Cyclopropyl-N-(2-fluoroethyl)-1,2,4-oxadiazol-5-amine Pricemore >>

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